molecular formula C7H8N6O2S B14396911 4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide CAS No. 88609-02-3

4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide

Cat. No.: B14396911
CAS No.: 88609-02-3
M. Wt: 240.25 g/mol
InChI Key: GCDICLCARAWOPO-UHFFFAOYSA-N
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Description

4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide is a complex organic compound that features an azido group, a hydrazinylmethylidene group, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide typically involves multiple steps, starting from readily available benzene derivatives. One common approach includes the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Sulfonation: Aniline undergoes sulfonation to form sulfanilamide.

    Azidation: Sulfanilamide is then reacted with sodium azide to introduce the azido group.

    Hydrazinylmethylidene Formation: Finally, the hydrazinylmethylidene group is introduced through a condensation reaction with hydrazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and stringent reaction control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.

    Medicine: Explored for its potential antimicrobial properties.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Azido-N-(hydrazinylmethylidene)benzene-1-sulfonamide involves its ability to interact with various molecular targets. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The sulfonamide moiety can inhibit certain enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    4-Azidobenzene-1-sulfonamide: Lacks the hydrazinylmethylidene group but shares the azido and sulfonamide functionalities.

    N-(Hydrazinylmethylidene)benzene-1-sulfonamide: Lacks the azido group but contains the hydrazinylmethylidene and sulfonamide functionalities.

Properties

CAS No.

88609-02-3

Molecular Formula

C7H8N6O2S

Molecular Weight

240.25 g/mol

IUPAC Name

N-amino-N'-(4-azidophenyl)sulfonylmethanimidamide

InChI

InChI=1S/C7H8N6O2S/c8-10-5-11-16(14,15)7-3-1-6(2-4-7)12-13-9/h1-5H,8H2,(H,10,11)

InChI Key

GCDICLCARAWOPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N=CNN

Origin of Product

United States

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